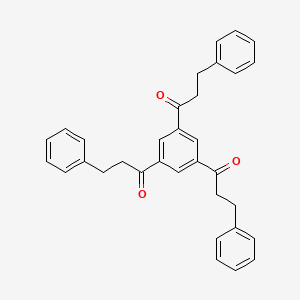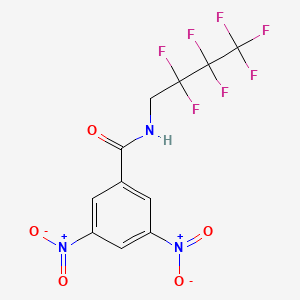![molecular formula C18H22O6S2 B12005332 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H22O6S2 and a molecular weight of 398.5 g/mol . This compound is known for its unique structure, which includes a sulfonate ester group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate typically involves the reaction of 1-methyl-2-propanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate include:
- 1-Ethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-2-hexyneyl 4-methylbenzenesulfonate
- 3-(3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)propyl 4-methylbenzenesulfonate
- (1R,2R)-2-{[(4-methylphenyl)sulfonyl]oxy}cyclohexyl 4-methylbenzenesulfonate
These compounds share similar structural features, such as the sulfonate ester group, but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H22O6S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyloxybutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3 |
InChI Key |
MFRBMNNZDFDJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


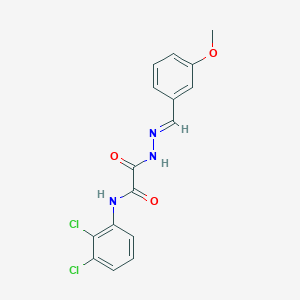
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
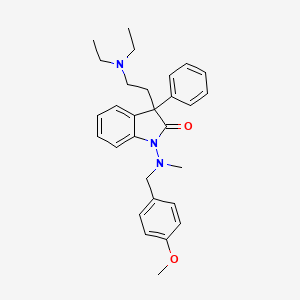
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)
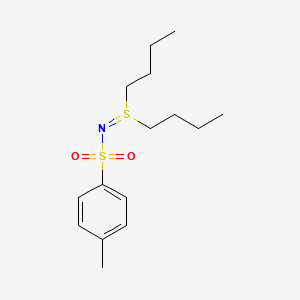
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
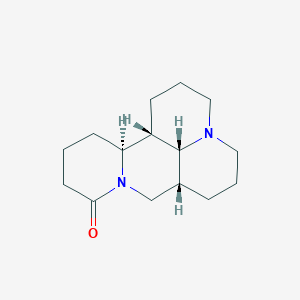
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)
